2-(Bicyclo[2.2.2]octan-2-yl)ethanamine
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Overview
Description
2-(Bicyclo[2.2.2]octan-2-yl)ethanamine is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.2.2]octane framework provides rigidity and stability, making it a valuable scaffold in synthetic chemistry.
Scientific Research Applications
2-(Bicyclo[2.2.2]octan-2-yl)ethanamine has several applications in scientific research:
Mechanism of Action
Mode of Action
The mode of action of 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine involves a deamination process . This compound has been deaminated in acetic acid by nitrous acid and via their N-phenyltriazenes; their ethyl N-nitrosocarbamates have also been solvolysed in ethanol .
Result of Action
The result of the action of this compound involves the formation of classical carbonium ions as the initial products of fragmentation of diazo-intermediates . These ions are intercepted to only a small extent to give products structurally and stereochemically characteristic of the original amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compounds containing the bicyclo[2.2.2]octane unit often involves key steps such as the Diels-Alder reaction and ring-closing metathesis . For instance, the synthesis of propellanes containing a bicyclo[2.2.2]octene unit can be achieved through sequential usage of the Diels-Alder reaction, C-allylation, and ring-closing metathesis . Additionally, deamination of bicyclo[2.2.2]octan-2-yl-amines in acetic acid by nitrous acid and via their N-phenyltriazenes has been reported .
Industrial Production Methods: While specific industrial production methods for 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine undergoes various chemical reactions, including:
Deamination: This reaction involves the removal of an amino group, often using nitrous acid in acetic acid.
Substitution Reactions: These reactions can involve reagents such as N-phenyltriazenes and ethyl N-nitrosocarbamates.
Common Reagents and Conditions:
Nitrous Acid: Used in deamination reactions.
N-phenyltriazenes: Employed in substitution reactions.
Ethyl N-nitrosocarbamates: Utilized in solvolysis reactions.
Major Products: The major products formed from these reactions include various rearranged and unrearranged bicyclo[2.2.2]octane derivatives .
Comparison with Similar Compounds
Bicyclo[3.2.1]octan-2-yl-amines: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms.
Bicyclo[2.2.1]heptane derivatives: These compounds have a smaller bicyclic framework and exhibit different chemical properties.
Uniqueness: 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine is unique due to its larger bicyclic structure, which provides greater rigidity and stability compared to smaller bicyclic compounds. This makes it particularly useful in applications requiring a stable and rigid scaffold.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.2]octanyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-6-5-10-7-8-1-3-9(10)4-2-8/h8-10H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTQEDXZJPQQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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